An In-depth Technical Guide on (S)-Hydroxychloroquine: Chemical Structure and Properties
An In-depth Technical Guide on (S)-Hydroxychloroquine: Chemical Structure and Properties
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key signaling pathways of (S)-Hydroxychloroquine, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
(S)-Hydroxychloroquine is the (S)-enantiomer of hydroxychloroquine (B89500), a 4-aminoquinoline (B48711) drug. While hydroxychloroquine is often used as a racemic mixture, understanding the properties of individual enantiomers is crucial for stereospecific drug development and interaction studies.
Caption: Chemical structure of (S)-Hydroxychloroquine.
Table 1: Chemical Identifiers for (S)-Hydroxychloroquine
| Identifier | Value |
| IUPAC Name | 2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol[1] |
| SMILES | CCN(CCC--INVALID-LINK--NC1=C2C=CC(=CC2=NC=C1)Cl)CCO[1][2] |
| InChI | InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1[1] |
| InChIKey | XXSMGPRMXLTPCZ-AWEZNQCLSA-N[1] |
| CAS Number | 137433-24-0[1] |
| Molecular Formula | C18H26ClN3O[1][3][4][5] |
Physicochemical Properties
The physicochemical properties of hydroxychloroquine are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. It is a weak base that is often administered as a sulfate (B86663) salt to improve its solubility.[6][7][8]
Table 2: Physicochemical Data for Hydroxychloroquine and its Sulfate Salt
| Property | Value | Notes |
| Molecular Weight | 335.88 g/mol [3][4] | Free base |
| 433.96 g/mol [7][9] | Sulfate salt | |
| Melting Point | 89-91 °C[10][11] | Free base |
| ~240 °C[11][12][13][14] | Sulfate salt (one form) | |
| ~198 °C[11] | Sulfate salt (another form) | |
| pKa | 4.0, 8.3, 9.7[15][16] | Refers to the protonation of the amine groups |
| Solubility | Water: Freely soluble (Sulfate)[7][8][9]; 100 mg/mL (Sulfate)[17]; ~200 mg/mL (Sulfate)[18] | The sulfate salt is highly soluble in water. |
| DMSO: Soluble[2] | (S)-Hydroxychloroquine sulfate | |
| Methanol: Soluble[2] | (S)-Hydroxychloroquine sulfate | |
| Alcohol, Chloroform, Ether: Practically insoluble (Sulfate)[7][8][9][11] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties and for understanding the biological activity of (S)-Hydroxychloroquine.
A. Determination of pKa (Potentiometric Titration)
The pKa values of ionizable compounds like hydroxychloroquine can be determined using pH-metric titration.[19] This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH of the solution with a calibrated pH electrode. The pKa is then calculated from the titration curve. A hybrid method combining pH-metric titration with UV-spectrophotometry can also be employed if the different ionization states of the molecule exhibit distinct UV spectra.[19]
Caption: Generalized workflow for pKa determination by potentiometric titration.
B. Measurement in Biological Samples (Capillary Electrophoresis)
A capillary electrophoresis (CE)-based method can be used for the quantitative analysis of hydroxychloroquine and its metabolites in whole blood.[16] The method involves protein precipitation to extract the analytes, followed by separation using a capillary electrophoresis system. Detection is typically performed using a diode array detector. The separation is based on the differential migration of the charged analytes in an electric field.[16]
Signaling Pathways and Mechanism of Action
Hydroxychloroquine exerts its effects through multiple mechanisms, primarily by accumulating in acidic intracellular compartments like lysosomes and endosomes, leading to a disruption of their function.
A. Inhibition of Autophagy
A key mechanism of action for hydroxychloroquine is the inhibition of autophagy, a cellular process for degrading and recycling cellular components.[6][20][21] It achieves this by increasing the pH of lysosomes, which in turn prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[20][22] This blockage of the final degradation step leads to an accumulation of autophagosomes and inhibits the recycling of cellular material.[20][23] This mechanism is being explored for its anti-cancer effects.[21][22][23]
Caption: Inhibition of autophagosome-lysosome fusion by (S)-Hydroxychloroquine.
B. Inhibition of Toll-Like Receptor (TLR) Signaling
Hydroxychloroquine is known to inhibit Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and play a role in autoimmune diseases.[24] By accumulating in endosomes, hydroxychloroquine is thought to interfere with the binding of ligands to these TLRs and inhibit downstream signaling pathways.[25] This leads to a reduction in the production of pro-inflammatory cytokines such as interferons, IL-1, and IL-6, contributing to its immunomodulatory effects.[6]
Caption: Inhibition of TLR7/9 signaling pathway by (S)-Hydroxychloroquine.
References
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- 20. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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